1-[(Naphthalen-1-yl)sulfanyl]isoquinoline
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Overview
Description
1-(Naphthalen-1-ylthio)isoquinoline is an organic compound that belongs to the class of isoquinolines. Isoquinolines are aromatic heterocyclic compounds containing a benzene ring fused to a pyridine ring. The presence of a naphthalene moiety attached to the isoquinoline structure via a sulfur atom makes this compound unique and potentially useful in various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Naphthalen-1-ylthio)isoquinoline can be achieved through several methods. One common approach involves the palladium-catalyzed coupling of isoquinoline derivatives with naphthalene thiols. This reaction typically requires a palladium catalyst, such as Pd(PPh3)4, and a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). The reaction is carried out under an inert atmosphere at elevated temperatures to ensure high yields .
Industrial Production Methods
Industrial production of 1-(Naphthalen-1-ylthio)isoquinoline may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, optimizing reaction conditions, such as temperature, pressure, and catalyst loading, can further improve the yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
1-(Naphthalen-1-ylthio)isoquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to convert the compound into its corresponding thiol derivative.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) in an aqueous or organic solvent.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base like sodium hydride (NaH
Properties
CAS No. |
112107-65-0 |
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Molecular Formula |
C19H13NS |
Molecular Weight |
287.4 g/mol |
IUPAC Name |
1-naphthalen-1-ylsulfanylisoquinoline |
InChI |
InChI=1S/C19H13NS/c1-3-9-16-14(6-1)8-5-11-18(16)21-19-17-10-4-2-7-15(17)12-13-20-19/h1-13H |
InChI Key |
OVDHUWLIKZFFDC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2SC3=NC=CC4=CC=CC=C43 |
Origin of Product |
United States |
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